molecular formula C11H7ClO2 B8732230 2-Chloro-3-methylnaphthoquinone

2-Chloro-3-methylnaphthoquinone

Cat. No.: B8732230
M. Wt: 206.62 g/mol
InChI Key: WYIOQBYLZGEHCV-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-1,4-naphthoquinone (CAS: 17015-99-5) is a naphthoquinone derivative with the molecular formula C₁₁H₇ClO₂ and a molecular weight of 206.625 g/mol . Its structure consists of a naphthoquinone backbone substituted with a chlorine atom at position 2 and a methyl group at position 3 (Figure 1). Naphthoquinones are redox-active compounds known for diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties.

Properties

Molecular Formula

C11H7ClO2

Molecular Weight

206.62 g/mol

IUPAC Name

2-chloro-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C11H7ClO2/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5H,1H3

InChI Key

WYIOQBYLZGEHCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs of 2-chloro-3-methylnaphthoquinone differ in substituent groups, which influence electronic properties, solubility, and biological activity.

Table 1: Structural Comparison of Selected Naphthoquinone Derivatives
Compound Name Molecular Formula Molecular Weight Substituents Key Features References
2-Chloro-3-methyl-1,4-naphthoquinone C₁₁H₇ClO₂ 206.625 Cl (C2), CH₃ (C3) Planar naphthoquinone backbone; hydrophobic due to methyl group.
2-Bromo-3-((2-thienylmethyl)amino)-1,4-naphthoquinone C₁₅H₁₁BrN₂O₂S 363.23* Br (C2), thienylmethyl amino (C3) Bromine increases molecular weight and polarizability; thienyl enhances π-stacking.
2-Chloro-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone C₁₂H₁₀ClNO₃ 251.666 Cl (C2), hydroxyethyl amino (C3) Hydroxyethyl group improves aqueous solubility; potential H-bond donor.
2-Chloro-3-methoxy-1,4-naphthoquinone C₁₁H₇ClO₃ 222.628 Cl (C2), OCH₃ (C3) Methoxy group enhances electron density; may alter redox behavior.
2-Chloro-3-(4-methylanilino)-1,4-naphthoquinone C₁₇H₁₂ClNO₂ 297.73 Cl (C2), 4-methylanilino (C3) Aromatic amine introduces conjugation; crystal structure shows N–H⋯O interactions.

*Calculated molecular weight.

Physicochemical and Crystallographic Properties

  • Solubility: Methyl and chloro substituents (e.g., C₁₁H₇ClO₂) render the compound hydrophobic, whereas hydroxyethyl or amino groups improve aqueous solubility .
  • Crystal Packing: 2-Chloro-3-(4-methylanilino)-1,4-naphthoquinone crystallizes with a dihedral angle of 52.38° between the naphthoquinone and benzene rings, stabilized by N–H⋯O interactions . Brominated analogs (e.g., C₁₅H₁₁BrN₂O₂S) exhibit one molecule per asymmetric unit, contrasting with chloro derivatives that may adopt different packing arrangements .

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